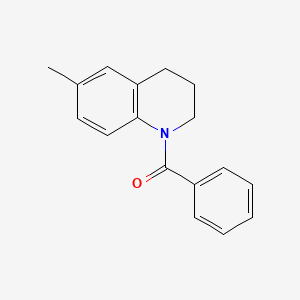
1-benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline (BMTHQ) is a heterocyclic compound that has been widely studied for its various pharmacological and biological activities. BMTHQ is a derivative of tetrahydroquinoline and has a benzoyl group attached to it. This compound has been shown to possess antitumor, antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. This compound has also been found to decrease the levels of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline has several advantages when used in lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been shown to possess a wide range of pharmacological and biological activities, making it a versatile compound for drug development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 1-benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline. One area of research could focus on elucidating the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing more potent derivatives of this compound that could be used as anticancer or anti-inflammatory agents. Additionally, more studies could be conducted to investigate the pharmacokinetics and toxicity of this compound, which could help to determine its suitability for use in humans.
Applications De Recherche Scientifique
1-benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its various pharmacological and biological activities. It has been shown to possess antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to possess antimicrobial activity against various types of bacteria and fungi.
Propriétés
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-9-10-16-15(12-13)8-5-11-18(16)17(19)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSBLJMEIQCKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302523 | |
| Record name | (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93817-07-3 | |
| Record name | NSC151761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4430153.png)
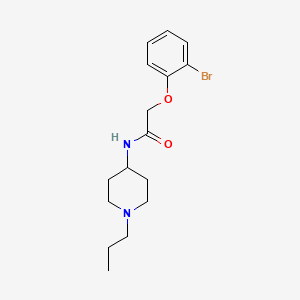
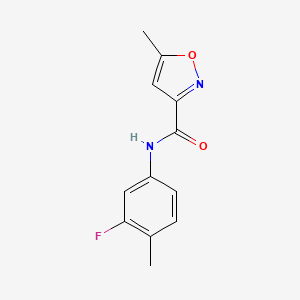
![N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430167.png)

![2-chloro-4,5-difluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430190.png)

![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)


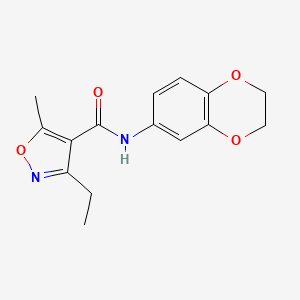
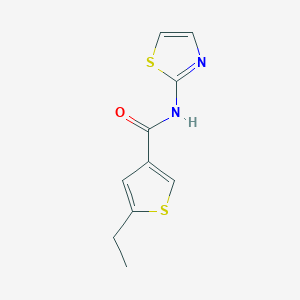
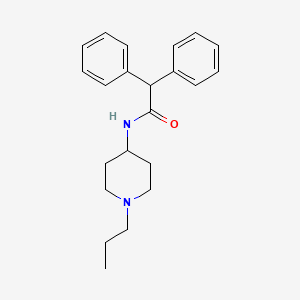
![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)